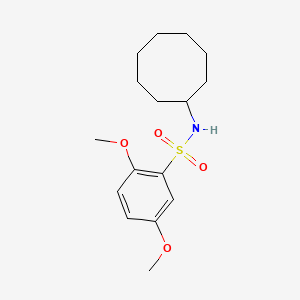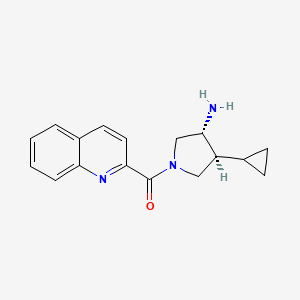
N-cyclooctyl-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-2,5-dimethoxybenzenesulfonamide, also known as SDZ 21009, is a compound that has been studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009 is not fully understood. However, it is thought to work by binding to specific receptors or enzymes in the body. By binding to these targets, N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009 can alter their activity and produce its effects.
Biochemical and Physiological Effects:
N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009 has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009 in lab experiments is that it has been shown to have interesting effects on various biochemical and physiological processes. This makes it a potentially useful tool for studying these processes in more detail. However, one limitation of using N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009 is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009. One area of interest is the development of more specific and potent inhibitors of the targets that N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009 interacts with. This could lead to the development of new drugs for the treatment of various diseases. Another area of interest is the study of the long-term effects of N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009 on various biochemical and physiological processes. This could help to further our understanding of the mechanisms underlying these processes.
Synthesemethoden
The synthesis of N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009 involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with cyclooctylamine. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product is then purified using column chromatography to obtain pure N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-2,5-dimethoxybenzenesulfonamide 21009 has been studied for its potential use as a tool in scientific research. It has been shown to have interesting effects on various biochemical and physiological processes. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to have an effect on the release of neurotransmitters, such as dopamine and serotonin.
Eigenschaften
IUPAC Name |
N-cyclooctyl-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-20-14-10-11-15(21-2)16(12-14)22(18,19)17-13-8-6-4-3-5-7-9-13/h10-13,17H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJINGQUYVYLMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclooctyl-2,5-dimethoxybenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-fluorophenyl)-2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5684136.png)
![2,4-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B5684139.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5684154.png)

![methyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5684164.png)
![2-(4-chloro-2-methylphenoxy)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5684165.png)
![9-(2-morpholinylacetyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5684179.png)
![N'-[(4-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5684188.png)
![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5684192.png)
![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5684199.png)
![2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5684209.png)

